Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate” is a chemical compound with the CAS Number: 2140326-64-1 . It has a molecular weight of 238.17 and its IUPAC name is this compound .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.17 g/mol . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Substrate Control and Catalysis Enhancement
Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate has been studied for its potential in enhancing catalytic activities in chemical processes. For instance, research on per-O-methylated cyclodextrins, which are structurally related to this compound, showed that these compounds can significantly increase enzyme catalysis rates. This suggests that this compound might also influence substrate binding and catalysis in similar enzymatic and chemical reactions (Fenger & Bols, 2010).
Photophysical Properties for Biomedical Applications
The compound's structural analogs have been explored for their photophysical properties, indicating potential applications in biomedical imaging. Research into indolizino[3,2-c]quinolines, which share functional groups with this compound, has revealed these compounds as promising fluorescent probes for aqueous systems, suggesting that this compound might also possess useful optical properties for similar applications (Park et al., 2015).
Photoreactions in Drug Stability and Safety Studies
Investigations into the photoreactions of pharmaceuticals indicate that structural analogs of this compound undergo distinct photoreactions in different solvents, impacting drug stability and safety. This research could provide insights into how this compound might behave under similar conditions, affecting its handling and storage in pharmaceutical applications (Watanabe et al., 2015).
Novel Synthetic Pathways and Derivatives
The preparation and study of compounds containing the N-(2-Cyano-4-nitrophenyl) group, closely related to this compound, have highlighted novel synthetic pathways. These studies offer insights into the creation of derivatives with potential applications in organic synthesis, pharmaceutical development, and material science (Wilshire, 1967).
Properties
IUPAC Name |
methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(13(15)16)4-9(7)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSJUMIYXYSMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.